2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-3,6-diium;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-3,6-diium;dichloride: is a chemical compound belonging to the class of nitrogen-containing heterocycles. These heterocycles are known for their diverse biological activities and applications in pharmaceuticals, organic materials, and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-3,6-diium;dichloride typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the compound to its oxidized form.
Reduction: : Reduction of the compound to a more reduced state.
Substitution: : Replacement of one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-3,6-diium;dichloride: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-3,6-diium;dichloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities.
Comparison with Similar Compounds
2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-3,6-diium;dichloride: can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: : Known for their diverse biological activities.
Pyrimidopyrimidines: : Exhibiting potent activities as anticancer, antioxidant, and anti-inflammatory agents.
These compounds share structural similarities but may differ in their specific biological activities and applications.
Properties
IUPAC Name |
2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-3,6-diium;dichloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.2ClH/c1-5-9-3-6-2-8-4-7(6)10-5;;/h3,8H,2,4H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZAJPMMJNMVAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[NH+]C=C2C[NH2+]CC2=N1.[Cl-].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.